4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds are defined by a bicyclic system connected through a single fully-substituted carbon atom, which is not connected by an adjacent atom. This structure imparts significant three-dimensionality, which can enhance certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one can be achieved through a diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo-compounds. This method is transition metal-free and provides high yields . The reaction conditions typically involve the use of tosylhydrazone salts in the presence of a base, such as sodium hydride, in an organic solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for 4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the spirocyclic structure into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted spirocyclic oxindoles, reduced spirocyclic compounds, and functionalized derivatives with different substituents at the aminomethyl position.
Scientific Research Applications
4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications:
Medicine: Its unique structure and biological activity make it a potential candidate for drug discovery and development, particularly in anticancer research.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is likely due to its ability to interfere with cellular processes critical for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-2,3’-hydropyridazine]: Another spirocyclic compound with applications in medicinal chemistry.
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its fluorescence emission properties and use as a chemosensor.
Spirobenzoxepinones: Synthesized via enantioselective cycloaddition reactions and used in drug discovery.
Uniqueness
4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one stands out due to its unique aminomethyl group, which provides additional sites for functionalization and potential biological activity. Its three-dimensional structure also offers advantages in terms of physicochemical properties and metabolic stability, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(aminomethyl)spiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C11H12N2O/c12-6-7-2-1-3-8-9(7)11(4-5-11)10(14)13-8/h1-3H,4-6,12H2,(H,13,14) |
InChI Key |
VXHOGHIUOJZSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=CC=C3NC2=O)CN |
Origin of Product |
United States |
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